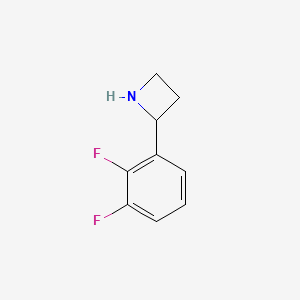

2-(2,3-Difluorophenyl)azetidine

Descripción

2-(2,3-Difluorophenyl)azetidine is a small, nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a 2,3-difluorophenyl group. Azetidines, four-membered saturated rings, are increasingly studied in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets compared to larger or more flexible rings.

Propiedades

Fórmula molecular |

C9H9F2N |

|---|---|

Peso molecular |

169.17 g/mol |

Nombre IUPAC |

2-(2,3-difluorophenyl)azetidine |

InChI |

InChI=1S/C9H9F2N/c10-7-3-1-2-6(9(7)11)8-4-5-12-8/h1-3,8,12H,4-5H2 |

Clave InChI |

UXPCSZXIVKBXLE-UHFFFAOYSA-N |

SMILES canónico |

C1CNC1C2=C(C(=CC=C2)F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: . This method is efficient for producing functionalized azetidines, although it faces challenges due to the inherent reactivity of the starting materials.

Industrial Production Methods: Industrial production methods for azetidines often involve the polymerization of ring-strained nitrogen-containing monomers. These methods are optimized for large-scale production and involve precise control of reaction conditions to ensure high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2,3-Difluorophenyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the azetidine ring into more stable structures.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and potassium carbonate in polar aprotic solvents are typical for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .

Aplicaciones Científicas De Investigación

2-(2,3-Difluorophenyl)azetidine has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Mecanismo De Acción

The mechanism of action of 2-(2,3-Difluorophenyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The ring strain in the azetidine structure also contributes to its reactivity, enabling it to participate in various biochemical reactions .

Comparación Con Compuestos Similares

Positional Isomers of Difluorophenylazetidine

- 2-(3,5-Difluorophenyl)azetidine (CID 55283267): Molecular Formula: C₉H₉F₂N (MW: 169.17 g/mol).

3-[(3,4-Difluorophenyl)methyl]azetidine :

- Molecular Formula : C₁₀H₁₁F₂N (MW: 183.20 g/mol).

- Substitution Pattern : The 3,4-difluorophenyl group is attached via a methylene linker, altering spatial accessibility compared to direct ring substitution.

- Physicochemical Properties : LogD (pH 7.4) = -0.74, suggesting moderate hydrophilicity, likely influenced by the methylene spacer.

Halogen-Substituted Analogs

- 5-(2,3-Dichlorophenyl)-2-fluoropyridine :

Physicochemical Properties

Key differences in substitution patterns and halogen types significantly alter physicochemical behavior:

*Inferred data; †Estimated based on structural analogs.

Research Findings and Implications

3,5-Difluoro symmetry may reduce dipole moments, favoring crystal packing (relevant in solid-state chemistry).

Metabolic Stability : Fluorine’s small size and high electronegativity mitigate oxidative metabolism, as seen in Goxalapladib’s design.

Conformational Rigidity : Azetidines restrict rotational freedom, improving binding affinity. For example, spiroazetidine derivatives achieve cis-diastereoselectivity in cycloadditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.